
Einecs 299-599-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 299-599-1 est un composé chimique figurant dans l’inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient commercialisées dans la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Le composé est identifié par son numéro EINECS unique, qui permet de suivre et de réglementer son utilisation dans diverses industries.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de l’EINECS 299-599-1 fait appel à des voies de synthèse et à des conditions de réaction spécifiques. Ces méthodes sont conçues pour garantir la pureté et la stabilité du composé. Les voies de synthèse impliquent généralement plusieurs étapes, notamment l’utilisation de catalyseurs et de conditions de température et de pression spécifiques pour obtenir la structure chimique souhaitée .
Méthodes de production industrielle : Dans les milieux industriels, la production de l’this compound est mise à l’échelle pour répondre aux demandes commerciales. Cela implique l’utilisation de grands réacteurs et de procédés de production continus. Les méthodes industrielles visent à optimiser le rendement et à minimiser les déchets, en garantissant que le composé est produit de manière efficace et durable .
Analyse Des Réactions Chimiques
Types de réactions : L’EINECS 299-599-1 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier les propriétés du composé et le rendre adapté à différentes applications .
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Ces produits sont souvent des intermédiaires qui peuvent être traités ultérieurement pour créer des composés plus complexes .
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé comme réactif dans diverses réactions de synthèse. En biologie, il est étudié pour ses effets potentiels sur les processus cellulaires. En médecine, il est exploré pour ses propriétés thérapeutiques, et dans l’industrie, il est utilisé dans la production de divers matériaux et produits chimiques .
Applications De Recherche Scientifique
Einecs 299-599-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic properties, and in industry, it is used in the production of various materials and chemicals .
Mécanisme D'action
Le mécanisme d’action de l’EINECS 299-599-1 implique son interaction avec des cibles et des voies moléculaires spécifiques. Ces interactions peuvent entraîner des modifications des processus cellulaires, tels que l’activité enzymatique et l’expression génique. Comprendre le mécanisme d’action est crucial pour développer de nouvelles applications et améliorer celles existantes .
Propriétés
Numéro CAS |
93893-11-9 |
|---|---|
Formule moléculaire |
C14H25NO3S |
Poids moléculaire |
287.42 g/mol |
Nom IUPAC |
N,N-diethylethanamine;2,4-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O3S.C6H15N/c1-6-3-4-8(7(2)5-6)12(9,10)11;1-4-7(5-2)6-3/h3-5H,1-2H3,(H,9,10,11);4-6H2,1-3H3 |
Clé InChI |
RXGGIFKSYWBZEH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.CC1=CC(=C(C=C1)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


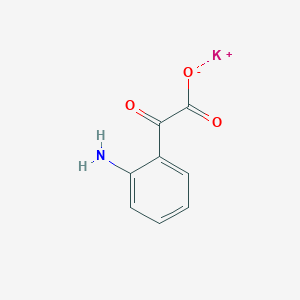
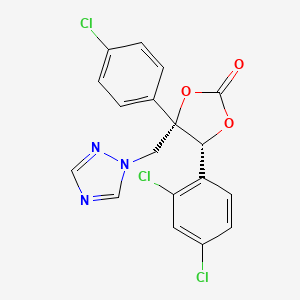


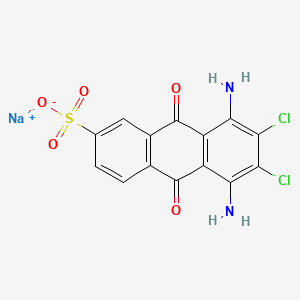

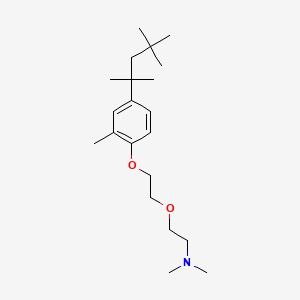
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
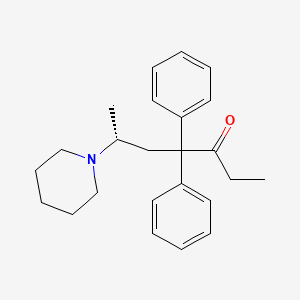
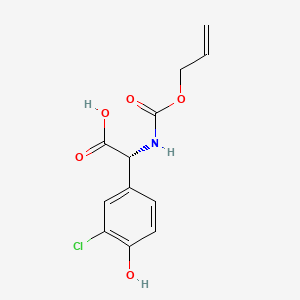


![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)

